molecular formula C19H30Cl2N2O B15187510 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride CAS No. 95814-65-6

4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride

Cat. No.: B15187510
CAS No.: 95814-65-6
M. Wt: 373.4 g/mol
InChI Key: QWGGDRRCYQHXPC-UHFFFAOYSA-N
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Description

4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C19H28N2O.2ClH and a molecular weight of 373.41 This compound is known for its complex structure, which includes a piperidine ring, a phenyl group, and a piperidinoethyl side chain

Preparation Methods

The synthesis of 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride involves several steps. One common method includes the reaction of 4-phenylpiperidine with 2-piperidinoethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially in the presence of strong bases or nucleophiles.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives with phenyl and piperidinoethyl groups. 4-Piperidinecarboxaldehyde, 4-phenyl-1-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt. This uniqueness makes it particularly valuable in certain research applications where other compounds may not be as effective.

Properties

CAS No.

95814-65-6

Molecular Formula

C19H30Cl2N2O

Molecular Weight

373.4 g/mol

IUPAC Name

4-phenyl-1-(2-piperidin-1-ylethyl)piperidine-4-carbaldehyde;dihydrochloride

InChI

InChI=1S/C19H28N2O.2ClH/c22-17-19(18-7-3-1-4-8-18)9-13-21(14-10-19)16-15-20-11-5-2-6-12-20;;/h1,3-4,7-8,17H,2,5-6,9-16H2;2*1H

InChI Key

QWGGDRRCYQHXPC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2CCC(CC2)(C=O)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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